molecular formula C8H9FN2OS B1438669 (3-Fluoro-4-methoxyphenyl)thiourea CAS No. 1097032-85-3

(3-Fluoro-4-methoxyphenyl)thiourea

Cat. No.: B1438669
CAS No.: 1097032-85-3
M. Wt: 200.24 g/mol
InChI Key: HZFJWZZVBHYNSN-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)thiourea: is an organic compound with the molecular formula C8H9FN2OS It is a derivative of thiourea, where the phenyl ring is substituted with a fluoro group at the third position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxyphenyl)thiourea typically involves the reaction of (3-Fluoro-4-methoxyphenyl)isothiocyanate with ammonia or primary amines. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

(3-Fluoro-4-methoxyphenyl)isothiocyanate+AmmoniaThis compound\text{(3-Fluoro-4-methoxyphenyl)isothiocyanate} + \text{Ammonia} \rightarrow \text{this compound} (3-Fluoro-4-methoxyphenyl)isothiocyanate+Ammonia→this compound

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(3-Fluoro-4-methoxyphenyl)thiourea is primarily utilized as a building block in the synthesis of therapeutic agents. Its derivatives have shown promising antimicrobial and anticancer properties. For instance, compounds derived from thioureas have been reported to exhibit activity against various cancer cell lines, including non-small cell lung cancer and leukemia .

  • Anticancer Activity : Recent studies indicate that thiourea derivatives can induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels, thereby affecting cellular metabolism and gene expression .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition comparable to standard antibiotics .

Material Science

In material science, this compound is explored for developing novel materials with specific electronic or optical properties. Its ability to form coordination complexes with metal ions allows it to be used in creating advanced materials for electronic applications.

Biological Studies

The compound serves as a probe in biochemical research to study enzyme mechanisms and protein interactions. Its capability to inhibit enzymes containing thiol groups makes it useful in investigating various biological pathways .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of thiourea exhibited significant antitumor activity against various cancer cell lines, with IC50 values indicating potent efficacy .
  • Antibacterial Screening : Compounds derived from this compound were screened against multiple bacterial strains, showing effective inhibition comparable to established antibiotics like streptomycin .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The fluoro and methoxy groups enhance its binding affinity and specificity towards these targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, facilitating its biological activity. Molecular docking studies have shown that the compound can inhibit enzymes like mitogen-activated protein kinase-2, which is involved in cell signaling pathways .

Comparison with Similar Compounds

  • (3-Fluoro-4-methoxyphenyl)isothiocyanate
  • (3-Fluoro-4-methoxyphenyl)amine
  • (3-Fluoro-4-methoxyphenyl)thiol

Uniqueness: (3-Fluoro-4-methoxyphenyl)thiourea is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity compared to similar compounds without these substituents.

Biological Activity

(3-Fluoro-4-methoxyphenyl)thiourea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data from various studies.

The compound's structure can be represented as follows:

  • Molecular Formula : C9H10FNO2S
  • Molecular Weight : 201.25 g/mol

The presence of the fluorine atom and the methoxy group on the phenyl ring significantly influences its biological activity and solubility.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiourea derivatives, including this compound.

  • Mechanism : The compound exhibits its antimicrobial effects by disrupting bacterial cell walls and inhibiting essential metabolic pathways.
  • Case Study : A study evaluated various thiourea derivatives against Escherichia coli and Staphylococcus aureus. This compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
CompoundMIC (µg/mL)Target Organism
This compound50E. coli
Ceftriaxone25E. coli
Chloramphenicol40S. aureus

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer potential.

  • Mechanism : These compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation.
  • Case Study : In vitro studies on human cancer cell lines demonstrated that this compound exhibited an IC50 value of 12 µM against breast cancer cells (MCF-7), indicating significant cytotoxicity .
Cell LineIC50 (µM)Effect
MCF-712Cytotoxicity
PC-315Moderate inhibition
A54918Reduced viability

Anti-inflammatory Activity

The anti-inflammatory properties of thiourea derivatives have also been documented.

  • Mechanism : The compound inhibits pro-inflammatory cytokines such as IL-6 and TNF-α.
  • Case Study : A recent study showed that this compound reduced TNF-α levels by 70% at a concentration of 10 µg/mL, outperforming standard anti-inflammatory agents .
CompoundTNF-α Inhibition (%)
This compound70
Dexamethasone65

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is significantly influenced by their structural features. The presence of electron-withdrawing groups like fluorine enhances their reactivity and biological efficacy.

Key Findings:

  • Methoxy Group : Enhances solubility and stability.
  • Fluorine Substitution : Increases potency against microbial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Fluoro-4-methoxyphenyl)thiourea, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : A validated synthesis involves reacting substituted benzoylisothiocyanate derivatives with fluoroaniline precursors under inert conditions. For example, a similar compound (1-(2-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea) was synthesized by refluxing 3,4,5-trimethoxybenzoylisothiocyanate with 2-fluoroaniline in acetone under nitrogen for 2.5 hours, yielding 86% after recrystallization from methanol . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., acetone, acetonitrile) enhance reactivity.
  • Temperature control : Reflux conditions (50–80°C) balance reaction rate and side-product minimization.
  • Purification : Recrystallization from methanol or ethanol removes unreacted precursors .

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving hydrogen-bonding networks. For fluorinated thioureas, intermolecular N–H⋯S hydrogen bonds often form centrosymmetric dimers, as observed in analogous compounds . Refinement protocols include:

  • Hydrogen atom placement : Idealized positions with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms).
  • Planarity analysis : Dihedral angles between methoxy/fluoro substituents and the aromatic ring (e.g., 5.8° for coplanar groups vs. 78.6° for out-of-plane methoxy) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing electronic properties and hydrogen-bonding dynamics in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity. For example, B3LYP/6-311++G(d,p) basis sets have been used for similar thioureas to model vibrational spectra and hydrogen-bond strengths .
  • Molecular Dynamics (MD) : Simulate solvent effects on hydrogen-bond stability (e.g., in water or DMSO) using GROMACS .
  • Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .

Q. How do structural modifications (e.g., fluorine/methoxy positioning) influence biological activity, such as enzyme inhibition or apoptosis induction?

  • Methodological Answer :

  • Fluorine substitution : Enhances electronegativity, improving binding to enzymatic active sites (e.g., neuraminidase inhibitors ).
  • Methoxy groups : Coplanar methoxy substituents (e.g., 3,4,5-trimethoxy) increase aromatic ring electron density, favoring π-stacking interactions.
  • Experimental validation : Use AutoDock Vina for docking simulations against target proteins (e.g., Bcl-2 for apoptosis studies) . Adjust scoring functions to account for halogen bonding .

Q. How can contradictory data on biological efficacy be resolved through experimental design?

  • Methodological Answer :

  • Dose-response curves : Establish EC50 values across multiple assays (e.g., MTT for cytotoxicity vs. flow cytometry for apoptosis ).
  • Orthogonal validation : Confirm mitochondrial membrane potential (ΔψM) collapse via JC-1 staining alongside caspase-3 activation assays .
  • Control for solvent effects : Test activity in DMSO vs. aqueous buffers to rule out solvent-artifact interactions .

Q. Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
  • Storage : Separate from strong acids (e.g., nitric acid) to prevent violent reactions .
  • Waste disposal : Neutralize acidic waste before disposal due to thiourea’s carcinogenic potential (IARC Group 3) .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFJWZZVBHYNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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